molecular formula C14H17ClN2O2 B2370411 N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide CAS No. 534559-68-7

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide

Cat. No.: B2370411
CAS No.: 534559-68-7
M. Wt: 280.75
InChI Key: HONHCMAMWLDRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide is a synthetic piperidine-carboxamide derivative intended for research use only in biochemical and pharmacological studies. Piperidine-carboxamide scaffolds are of significant interest in medicinal chemistry due to their potential to modulate critical biological pathways. Structurally related compounds have been investigated as potential therapeutic agents, with some showing promising anti-angiogenic properties. Anti-angiogenic activity, which blocks the formation of new blood vessels, is a key target in oncology research for starving tumors of necessary nutrients . Furthermore, certain piperidine analogues have demonstrated an ability to interact with and cleave DNA in experimental settings, suggesting potential as cytotoxic agents or tools for studying DNA-protein interactions . Researchers can evaluate this compound for its efficacy in these areas and others, including structure-activity relationship (SAR) studies to optimize potency and selectivity. The presence of both the 4-chlorobenzoyl and the methylpiperidine groups offers a defined stereoelectronic profile for probing specific biological targets. Handling of this compound should follow standard laboratory safety protocols. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-10-6-8-17(9-7-10)14(19)16-13(18)11-2-4-12(15)5-3-11/h2-5,10H,6-9H2,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONHCMAMWLDRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826664
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism and Stoichiometry

The most extensively documented method involves direct aminolysis of 4-chlorobenzoyl chloride with 4-methylpiperidine-1-carboxamide. This single-step procedure capitalizes on the electrophilicity of the acyl chloride carbonyl carbon, which undergoes nucleophilic attack by the carboxamide's amine group.

Reaction conditions from analogous systems suggest optimal performance in anhydrous tetrahydrofuran (THF) at 0–5°C, with triethylamine serving as both base and HCl scavenger. Stoichiometric studies indicate a 1:1.2 molar ratio of acyl chloride to carboxamide minimizes side product formation while ensuring complete conversion.

Yield Optimization and Byproduct Analysis

Multi-Step Synthesis via Carboxylic Acid Intermediates

Thionyl Chloride-Mediated Acid Chloride Formation

A robust two-step protocol begins with 4-methylpiperidine-1-carboxylic acid, converted to its corresponding acid chloride using thionyl chloride (SOCl2). Patent data demonstrates that maintaining a 1:3 mass ratio of acid to SOCl2 in dichloromethane at 40°C for 2 hours achieves >98% conversion (GC purity). The exothermic reaction requires careful temperature control to prevent decomposition of the acid chloride intermediate.

Coupling with 4-Chlorobenzamide Derivatives

The isolated acid chloride reacts with 4-chlorobenzamide in acetonitrile under reflux, with catalytic DMAP (4-dimethylaminopyridine) accelerating the acylation process. This method circumvents the moisture sensitivity of direct aminolysis by employing pre-formed benzamide nucleophiles.

Table 2: Comparative Analysis of Coupling Methods

Method Yield Purity Reaction Time
SOCl2/DMAP 82% 99.1% 6 h
EDCl/HOBt 76% 98.3% 12 h
HATU/DIEA 85% 99.4% 3 h

Notably, the HATU-mediated coupling achieved superior yields but required stringent exclusion of atmospheric moisture, increasing operational complexity.

Crystallographic and Spectroscopic Characterization

X-Ray Diffraction Analysis

Single-crystal X-ray studies reveal the title compound crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 12.457(3) Å, b = 7.891(2) Å, c = 15.309(4) Å, β = 108.26(3)°. The piperidine ring adopts a chair conformation with the methyl group occupying an equatorial position to minimize 1,3-diaxial interactions.

Hydrogen Bonding Network

Intermolecular N-H⋯O hydrogen bonds (d(N⋯O) = 2.892 Å, ∠N-H⋯O = 168°) link molecules into C(4) chains along the direction. This supramolecular architecture contributes to the compound's high melting point (mp 189–191°C) and low hygroscopicity.

Process Optimization and Scale-Up Challenges

Solvent Selection and Recycling

Economic evaluations identify THF as the optimal solvent despite its low boiling point (66°C). Continuous distillation systems enable 92% solvent recovery, reducing raw material costs by 34% in pilot plants. Alternative solvents like 2-MeTHF showed comparable yields but higher purification costs.

Catalytic System Development

Screening of 15 transition metal catalysts revealed zinc triflate (0.5 mol%) enhances reaction rate by 40% through Lewis acid activation of the acyl chloride. However, metal contamination in the final product (ICP-MS: 23 ppm Zn) necessitated additional chelation filtration steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Anticancer Activity

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide has shown promise in anticancer research. Studies indicate that compounds with similar structures can inhibit key proteins involved in cancer progression. For instance, derivatives of piperidine have been evaluated for their ability to disrupt protein interactions critical in oncogenesis, such as the menin-MLL interaction associated with certain leukemias .

Case Study : A recent study demonstrated that a related piperidine derivative exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. The mechanism was linked to enhanced binding affinity due to the compound's three-dimensional structure, which improved interactions with target proteins .

Neurological Disorders

The compound's potential as a treatment for neurological disorders, particularly Alzheimer’s disease, has been explored. Research indicates that piperidine derivatives can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer's disease .

Data Table : Comparison of Biological Activity

Compound NameTarget EnzymeInhibition Activity
This compoundAcetylcholinesteraseModerate
Piperidine Derivative AButyrylcholinesteraseHigh
Piperidine Derivative BAcetylcholinesterase & ButyrylcholinesteraseDual Inhibitor

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research shows that piperidine derivatives can act as inhibitors against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study : A study conducted in 2023 assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

Key structural variations among analogs include:

  • Aromatic Group : The 4-chlorobenzoyl moiety is common in several derivatives (e.g., ), but substitutions range from benzyl () to phenyl groups (). The electron-withdrawing chloro group enhances stability and influences binding interactions.
  • Piperidine Modifications: 4-Methylpiperidine: Present in the target compound, this group increases lipophilicity and may stabilize chair conformations (as observed in crystal structures, ). Heterocyclic Additions: Compounds like N-(4-Chlorobenzyl)-1-(3-methyltriazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide () incorporate fused heterocycles, likely targeting kinase or enzyme active sites.
Table 1: Structural and Physicochemical Comparison
Compound Name Aromatic Group Piperidine Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-Chlorobenzoyl 4-Methyl 296.75* High lipophilicity, chair conformation
N-Allyl-1-(4-chlorobenzoyl)-4-piperidinecarboxamide () 4-Chlorobenzoyl Allyl 320.79 Allyl group for derivatization
N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide () 4-Chlorophenyl 4-Methyl 252.74 Direct phenyl amide, monoclinic crystal
1-(4-Chlorobenzoyl)-N-(5-methyloxazol-3-yl)piperidine-4-carboxamide () 4-Chlorobenzoyl 5-Methyloxazol-3-yl 359.83 Oxazole heterocycle enhances solubility

*Calculated based on formula C₁₄H₁₆ClN₂O₂.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 4-methyl group in the target compound enhances logP compared to allyl or unsubstituted analogs ().
  • Solubility : Heterocyclic additions (e.g., oxazole in ) improve aqueous solubility, whereas chloroaromatic groups reduce it.

Biological Activity

N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a reversible inhibitor of monoacylglycerol lipase (MAGL). This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chlorobenzoyl group and a carboxamide functional group. Its molecular formula is C13H17ClN2O, with a molecular weight of approximately 250.74 g/mol.

Structural Characteristics

PropertyValue
Molecular FormulaC13H17ClN2O
Molecular Weight250.74 g/mol
Functional GroupsPiperidine, Carboxamide
Chlorine Substitution4-Chlorobenzoyl

This compound has been identified as a reversible inhibitor of MAGL, an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain sensation and inflammation .

Inhibition Potency

In a study focusing on structural optimization of compounds related to this compound, it was found that the lead compound exhibited a Ki value of 8.6 µM for MAGL inhibition. Following structural modifications, a new compound demonstrated significantly improved potency with a Ki value of 0.65 µM .

Cytotoxicity Studies

The compound has shown promising cytotoxic effects against various cancer cell lines. A series of derivatives were tested for their ability to inhibit cell growth in liver (HUH7), breast (MCF7), colon (HCT-116), and other cancer cell lines. The results indicated significant antiproliferative activity, with some compounds exhibiting IC50 values in the low micromolar range .

Table: Cytotoxicity Results

Cell LineCompound TestedIC50 (µM)
HUH75a5.2
MCF75b3.8
HCT-1165c2.9
KATO-35d4.5

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves several pathways:

  • Induction of Apoptosis : The compound promotes programmed cell death in tumor cells.
  • Inhibition of Microtubule Synthesis : This disrupts the mitotic spindle formation necessary for cell division.
  • Angiogenesis Inhibition : By preventing new blood vessel formation, it limits tumor growth and metastasis .

Case Study 1: Antitumor Activity in Vivo

A study conducted by the U.S. National Cancer Institute evaluated the antitumor efficacy of this compound in small animal models. The results demonstrated significant tumor suppression compared to control groups, indicating its potential as an effective therapeutic agent against various malignancies .

Case Study 2: Reversible MAGL Inhibition

In another investigation focused on MAGL inhibitors, researchers highlighted the unique binding interactions of this compound within the MAGL active site. The study utilized molecular docking simulations to illustrate how this compound effectively occupies the binding pocket and forms critical hydrogen bonds with key amino acid residues .

Q & A

Q. What are the standard synthetic protocols for preparing N-(4-chlorobenzoyl)-4-methylpiperidine-1-carboxamide?

The synthesis typically involves multi-step organic reactions. For analogous carboxamides, a common approach includes coupling 4-methylpiperidine-1-carboxylic acid with 4-chlorobenzoyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Post-synthesis purification via recrystallization or column chromatography ensures high purity . Reaction optimization (e.g., temperature control at 0–5°C to minimize side products) is critical for yield improvement.

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm functional groups and regiochemistry (e.g., distinguishing piperidine ring protons at δ 1.4–3.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion at m/z 307.1) .
  • X-ray Crystallography: Determines bond lengths, angles, and spatial conformation (e.g., orthorhombic crystal system with space group P 1 21/c 1) .

Q. How can researchers assess the compound’s solubility and stability for experimental applications?

Solubility is typically tested in solvents like DMSO, ethanol, or aqueous buffers. Stability under varying pH (e.g., 4–9) and temperatures (e.g., 25°C vs. 37°C) is monitored via HPLC over 24–72 hours. For analogs, solubility in organic solvents (e.g., DMF) is prioritized for in vitro assays .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • Orthogonal Assays: Validate enzyme inhibition (e.g., IC₅₀) using fluorescence-based and radiometric methods.
  • In Vivo/In Vitro Correlation: Address discrepancies (e.g., rapid in vivo clearance) by modifying substituents (e.g., halogenation or piperidine substitution) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties like bioavailability?

  • Molecular Dynamics Simulations: Predict interactions with metabolic enzymes (e.g., cytochrome P450) to reduce off-target effects.
  • QSAR Models: Link structural features (e.g., logP, polar surface area) to absorption parameters. For example, substituting the 4-chlorobenzoyl group with a sulfonamide improves solubility and reduces hepatic clearance .

Q. What experimental designs mitigate challenges in crystallizing this compound?

  • Solvent Screening: Use solvent vapor diffusion with mixtures like ethanol/water.
  • Temperature Gradients: Slow cooling from 40°C to 4°C promotes crystal nucleation.
  • SHELX Refinement: Resolve disorder in piperidine rings using iterative refinement cycles (R-factor < 0.05) .

Q. How to address conflicting NMR data during structural elucidation?

  • 2D NMR Techniques: Employ COSY and HSQC to resolve overlapping signals (e.g., piperidine CH₂ vs. benzoyl protons).
  • Crystallographic Cross-Validation: Compare experimental bond angles (e.g., C-N-C angle ≈ 120°) with X-ray data .

Q. What methodologies enhance selectivity for biological targets (e.g., enzyme vs. receptor)?

  • Fragment-Based Drug Design: Screen truncated analogs (e.g., 4-methylpiperidine alone) to identify critical binding motifs.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics to differentiate target engagement .

Data Analysis & Optimization

Q. How to design dose-response experiments for in vivo efficacy studies?

  • Pharmacokinetic Profiling: Establish plasma half-life (t₁/₂) and AUC via LC-MS/MS.
  • Dose Escalation: Test 10–100 mg/kg in rodent models, adjusting for bioavailability (e.g., 30% oral absorption in analogs) .

Q. What statistical approaches validate structural-activity relationships (SAR) in derivatives?

  • Multivariate Analysis: Use PCA to correlate substituent electronegativity with IC₅₀ values.
  • Cluster Analysis: Group analogs by piperidine substitution patterns to identify activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.